molecular formula C10H12FNO B2968037 (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol CAS No. 1515206-88-8

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

Cat. No.: B2968037
CAS No.: 1515206-88-8
M. Wt: 181.21
InChI Key: GXRLAXOTOHSNQU-UHFFFAOYSA-N
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Description

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol ( 1515206-88-8) is a high-purity fluorinated tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol, serves as a versatile heterocyclic building block for the synthesis of more complex molecules . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, widely found in numerous pharmacologically active compounds . The presence of both a methanol group and a fluorine atom on this scaffold provides distinct handles for chemical modification, enabling researchers to explore structure-activity relationships and develop novel molecular architectures . As a key intermediate, this compound is valuable in the construction of conjugates between small molecules and peptides, an emerging strategy to develop new therapeutics that can overcome limitations associated with individual partners . Its physical form is characterized as an oil, and it should be stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can inquire for custom synthesis and bulk pricing options .

Properties

IUPAC Name

(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-2,5,7,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRLAXOTOHSNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1CO)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroquinoline.

    Reduction: The 7-fluoroquinoline undergoes reduction to form 7-fluoro-1,2,3,4-tetrahydroquinoline.

    Methanol Addition: The final step involves the addition of a methanol group to the 4th position of the tetrahydroquinoline ring.

The reaction conditions for these steps may vary, but common reagents include reducing agents like lithium aluminum hydride (LiAlH4) and methanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the tetrahydroquinoline ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid .

Scientific Research Applications

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol with structurally or functionally related compounds, emphasizing differences in core structure, substituents, and biological relevance:

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Quinoline 7-Fluoro, 4-hydroxymethyl (-CH2OH) Potential chiral separation utility; synthetic intermediate
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate Quinoline 7-Fluoro, 4-acetoxymethyl (-CH2CO2Me) Enhanced lipophilicity due to ester group; used in pharmaceutical intermediates
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ylamine Naphthalene 7-Fluoro, 1-amino (-NH2) Amine group enables nucleophilic reactivity; precursor for bioactive molecules
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol hydrochloride Isoquinoline 7-hydroxymethyl (-CH2OH; HCl salt) Salt form improves solubility; explored in CNS drug design
N-[2-(7-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl]-acetamide Naphthalene 7-Fluoro, ethyl-acetamide chain Chiral separation candidate; acetamide enhances bioavailability
6-Methoxy-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol Isoquinoline 6-methoxy, 4-hydroxy, 4-methoxyphenyl Anticancer activity; structural rigidity influences receptor binding
7-Fluoro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole Pyridoindole 7-Fluoro, fused pyridine-indole system Anticancer potential; complex heterocyclic interactions

Key Observations:

Core Structure Variations: Quinoline derivatives (e.g., the target compound) exhibit planar aromaticity, whereas isoquinoline and pyridoindole analogs introduce structural diversity, affecting electronic properties and binding affinities .

Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity, contrasting with the lipophilic ester group in Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate . Fluorine at the 7-position is conserved across analogs, likely improving metabolic stability and membrane permeability .

Biological and Synthetic Relevance: Chiral separation techniques highlight the importance of fluorinated tetrahydroquinolines in resolving enantiomers for drug development . Anticancer activity in tetrahydroisoquinoline derivatives (e.g., 6-methoxy-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol) suggests structural motifs that could guide target compound optimization .

Biological Activity

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C10H12FNO
  • Molecular Weight : 181.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1515206-88-8

The structure of this compound features a tetrahydroquinoline core with a fluorine substituent and a hydroxymethyl group. This unique combination contributes to its distinct biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 7-fluoroquinoline .
  • Reduction to form 7-fluoro-1,2,3,4-tetrahydroquinoline.
  • Methanol Addition to the 4th position of the tetrahydroquinoline ring.

Common reagents include lithium aluminum hydride (LiAlH4) for reduction and methanol as a solvent .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Study Findings : A related series of tetrahydroquinoline derivatives demonstrated potent activity against various bacterial strains. The presence of the fluorine atom enhances lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Mechanism of Action : It is believed to inhibit specific enzymes or receptors involved in cancer cell proliferation. For example, analogs of tetrahydroquinoline have shown inhibitory effects on nitric oxide synthase (nNOS), which is implicated in tumor growth .

Case Studies

  • Study on Nitric Oxide Synthase Inhibition :
    • Compounds derived from tetrahydroquinoline structures were tested against nNOS. One derivative exhibited an IC50 value of 93 nM, significantly more potent than other tested compounds .
  • Antimicrobial Activity Evaluation :
    • A series of tetrahydroquinoline derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)Notes
This compoundAntimicrobialNot specifiedEffective against multiple bacterial strains
3,4-Dihydroquinolin derivativesAnticancer93Inhibits nNOS leading to reduced tumor growth
7-Fluoroquinoline analogsAntimicrobialVariesEnhanced membrane permeability due to fluorine

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